molecular formula C13H10N2O4S B4885243 [PHENYL(DINITROMETHYLIDENE)-LAMBDA4-SULFANYL]BENZENE

[PHENYL(DINITROMETHYLIDENE)-LAMBDA4-SULFANYL]BENZENE

Cat. No.: B4885243
M. Wt: 290.30 g/mol
InChI Key: CIEYBQPYDBMYSG-UHFFFAOYSA-N
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Description

[PHENYL(DINITROMETHYLIDENE)-LAMBDA4-SULFANYL]BENZENE is a complex organic compound characterized by the presence of phenyl and dinitromethylidene groups attached to a lambda4-sulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [PHENYL(DINITROMETHYLIDENE)-LAMBDA4-SULFANYL]BENZENE typically involves multi-step organic reactions. One common method includes the nitration of a phenyl-sulfanyl precursor followed by the introduction of a dinitromethylidene group under controlled conditions. The reaction conditions often require the use of strong acids or bases, specific temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[PHENYL(DINITROMETHYLIDENE)-LAMBDA4-SULFANYL]BENZENE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the dinitromethylidene group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, substituted phenyl derivatives, and reduced amine derivatives.

Scientific Research Applications

[PHENYL(DINITROMETHYLIDENE)-LAMBDA4-SULFANYL]BENZENE has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Potential use in biochemical assays and as a probe for studying enzyme interactions.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [PHENYL(DINITROMETHYLIDENE)-LAMBDA4-SULFANYL]BENZENE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The dinitromethylidene group may participate in redox reactions, while the sulfanyl moiety can form covalent bonds with thiol groups in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    [PHENYL(DINITROMETHYLIDENE)-LAMBDA4-SULFANYL]BENZENE: Unique due to the presence of both dinitromethylidene and lambda4-sulfanyl groups.

    [PHENYL(DINITROMETHYLIDENE)-LAMBDA4-SULFANYL]TOLUENE: Similar structure but with a toluene group instead of a phenyl group.

    [PHENYL(DINITROMETHYLIDENE)-LAMBDA4-SULFANYL]NAPHTHALENE: Contains a naphthalene ring, offering different electronic properties.

Properties

IUPAC Name

dinitromethylidene(diphenyl)-λ4-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4S/c16-14(17)13(15(18)19)20(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEYBQPYDBMYSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=C([N+](=O)[O-])[N+](=O)[O-])C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[PHENYL(DINITROMETHYLIDENE)-LAMBDA4-SULFANYL]BENZENE
Reactant of Route 2
[PHENYL(DINITROMETHYLIDENE)-LAMBDA4-SULFANYL]BENZENE
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[PHENYL(DINITROMETHYLIDENE)-LAMBDA4-SULFANYL]BENZENE
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[PHENYL(DINITROMETHYLIDENE)-LAMBDA4-SULFANYL]BENZENE
Reactant of Route 5
[PHENYL(DINITROMETHYLIDENE)-LAMBDA4-SULFANYL]BENZENE
Reactant of Route 6
[PHENYL(DINITROMETHYLIDENE)-LAMBDA4-SULFANYL]BENZENE

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